molecular formula C13H10ClN3O3 B11636373 4-chloro-N-(6-methylpyridin-2-yl)-2-nitrobenzamide

4-chloro-N-(6-methylpyridin-2-yl)-2-nitrobenzamide

Cat. No.: B11636373
M. Wt: 291.69 g/mol
InChI Key: SQYAIQNKMWPDLW-UHFFFAOYSA-N
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Description

4-chloro-N-(6-methylpyridin-2-yl)-2-nitrobenzamide is a chemical compound with the molecular formula C12H10ClN3O3 It is characterized by the presence of a chloro group, a nitro group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(6-methylpyridin-2-yl)-2-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This is usually done by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The chloro group is introduced via chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond. This is typically achieved by reacting the chlorinated nitrobenzene with 6-methylpyridin-2-amine under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(6-methylpyridin-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like triethylamine.

Major Products

    Reduction: 4-amino-N-(6-methylpyridin-2-yl)-2-nitrobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(6-methylpyridin-2-yl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-methylpyridin-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and pyridinyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(6-methylpyridin-2-yl)butanamide: Similar structure but with a butanamide group instead of a nitrobenzamide group.

    4-chloro-N-(6-methylpyridin-2-yl)carbamothioylbenzamide: Contains a carbamothioyl group instead of a nitro group.

Uniqueness

4-chloro-N-(6-methylpyridin-2-yl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a chloro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

4-chloro-N-(6-methylpyridin-2-yl)-2-nitrobenzamide

InChI

InChI=1S/C13H10ClN3O3/c1-8-3-2-4-12(15-8)16-13(18)10-6-5-9(14)7-11(10)17(19)20/h2-7H,1H3,(H,15,16,18)

InChI Key

SQYAIQNKMWPDLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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